molecular formula C27H25N7O2 B2489370 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone CAS No. 920184-89-0

1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone

Cat. No.: B2489370
CAS No.: 920184-89-0
M. Wt: 479.544
InChI Key: BGALFTDLPLKZDO-UHFFFAOYSA-N
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Description

This compound belongs to a class of triazolo-pyrimidine derivatives, characterized by a fused heterocyclic core (triazolo[4,5-d]pyrimidine) linked to a piperazine moiety and a naphthalenyl ketone group. The structural uniqueness arises from:

  • 3-Methoxyphenyl substitution on the triazolo-pyrimidine core, which introduces electron-donating properties.
  • Naphthalen-1-yl ethanone at the piperazine terminus, contributing steric bulk and lipophilicity. Such structural features are often associated with enhanced binding to biological targets (e.g., kinases or GPCRs) and improved pharmacokinetic profiles compared to simpler aryl derivatives.

Properties

IUPAC Name

1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N7O2/c1-36-22-10-5-9-21(17-22)34-27-25(30-31-34)26(28-18-29-27)33-14-12-32(13-15-33)24(35)16-20-8-4-7-19-6-2-3-11-23(19)20/h2-11,17-18H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGALFTDLPLKZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC=CC6=CC=CC=C65)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C22H24N6OC_{22}H_{24}N_{6}O, with a molecular weight of 396.47 g/mol. Its structure features a triazolo-pyrimidine moiety linked to a piperazine and naphthalene group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:

  • Formation of the triazolo[4,5-d]pyrimidine core.
  • Alkylation or acylation reactions to introduce the piperazine and naphthalene substituents.
  • Purification through recrystallization or chromatography.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
HeLa10Cell cycle arrest
A54912Caspase activation

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined through standard broth microdilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The proposed mechanism of action involves:

  • Inhibition of DNA synthesis : The triazolo-pyrimidine structure may interfere with nucleic acid metabolism.
  • Disruption of cellular signaling pathways : It may inhibit key signaling pathways involved in cell survival and proliferation.

Case Studies

  • Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on breast cancer models. The results showed a significant reduction in tumor size when administered in vivo at doses of 10 mg/kg body weight.
  • Antimicrobial Efficacy Study : Another study focused on its antimicrobial properties against resistant bacterial strains. This research highlighted its potential as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The target’s 3-methoxyphenyl group (electron-donating) may enhance π-π stacking interactions in biological systems compared to the 4-ethoxyphenyl analog or the electron-withdrawing trifluoromethylphenyl group in .

Synthetic Yields :

  • Pyrazoline derivatives with alkoxy substituents (e.g., 4-methoxyphenyl) show yields of 80–85% , suggesting that similar synthetic routes for the target compound may require optimization for bulkier naphthalenyl groups.

Thermal Stability :

  • Pyrazoline analogs in exhibit melting points between 102–124°C, whereas triazolo-pyrimidines (e.g., ) likely have higher thermal stability due to aromatic rigidity.

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